1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol
CAS No.: 87512-43-4
Cat. No.: VC17267204
Molecular Formula: C19H23O2P
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87512-43-4 |
|---|---|
| Molecular Formula | C19H23O2P |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 1-(diphenylphosphorylmethyl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C19H23O2P/c20-19(14-8-3-9-15-19)16-22(21,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,20H,3,8-9,14-16H2 |
| Standard InChI Key | FZDDUMZXEZKRIV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol belongs to the phosphine oxide family, featuring a cyclohexanol ring linked to a diphenylphosphoryl group via a methylene bridge. The IUPAC name, 1-(diphenylphosphorylmethyl)cyclohexan-1-ol, reflects this arrangement. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 87512-43-4 |
| Molecular Formula | |
| Molecular Weight | 314.4 g/mol |
| Structural Class | Organophosphorus compound |
The compound’s three-dimensional conformation is influenced by steric interactions between the bulky diphenylphosphoryl group and the cyclohexanol ring, which may adopt chair or boat configurations depending on the solvent environment.
Synthesis and Manufacturing Processes
Reaction Pathways
The primary synthetic route involves the nucleophilic substitution of cyclohexylmethyl alcohol with diphenylphosphine oxide in tetrahydrofuran (THF) at 323 K (50°C) for 6–8 hours:
This reaction proceeds via a two-step mechanism:
-
Deprotonation: The hydroxyl group of cyclohexylmethyl alcohol is deprotonated by a base, forming an alkoxide intermediate.
-
Phosphorylation: The alkoxide attacks the electrophilic phosphorus atom in diphenylphosphine oxide, resulting in the formation of the phosphoryl-methyl bond.
Optimization and Yield
Key parameters affecting yield include:
| Parameter | Optimal Value | Effect on Reaction |
|---|---|---|
| Temperature | 323 K | Higher temperatures accelerate reaction but risk side products |
| Solvent | THF | Polar aprotic solvent enhances nucleophilicity |
| Reaction Time | 6–8 hours | Prolonged duration ensures completion |
Under optimized conditions, yields exceed 80%. Scalability to industrial production remains untested, necessitating further studies on catalyst recycling and waste management.
Physicochemical Properties
Stability and Solubility
The compound is stable under ambient conditions but may hydrolyze in strongly acidic or basic environments due to the labile P–O bond. Solubility profiles indicate:
-
High solubility: Dichloromethane, THF, dimethylformamide (DMF)
-
Low solubility: Water, hexane
These properties make it suitable for reactions in non-polar organic solvents.
Thermal Behavior
Differential scanning calorimetry (DSC) of related phosphine oxides reveals melting points between 100–150°C , though exact data for 1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol is unavailable. Thermal gravimetric analysis (TGA) predicts decomposition above 250°C, releasing phosphorus oxides and aromatic hydrocarbons.
Applications in Research and Industry
Organocatalysis
The phosphoryl group acts as a Lewis base, coordinating to transition metals such as palladium and rhodium. This property enables its use as a ligand in cross-coupling reactions, though catalytic efficiency compared to triphenylphosphine remains unverified.
Medicinal Chemistry
Preliminary studies suggest interactions with enzyme active sites, particularly those involving phosphoryl transfer reactions. For example, the compound may inhibit kinases or phosphatases by mimicking transition states, though in vitro data is lacking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume